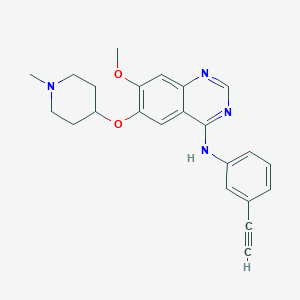

N-(3-ethynylphenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine

Description

N-(3-ethynylphenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine is a quinazoline-based small molecule primarily investigated as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its core structure features a quinazoline scaffold substituted at positions 6 and 7 with a 1-methylpiperidin-4-yl ether and methoxy group, respectively, and an ethynylphenyl aniline moiety at position 2. This compound is structurally related to first-generation EGFR inhibitors like gefitinib and erlotinib but incorporates a 1-methylpiperidin-4-yl group, which may enhance pharmacokinetic properties such as solubility and blood-brain barrier penetration .

Properties

Molecular Formula |

C23H24N4O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine |

InChI |

InChI=1S/C23H24N4O2/c1-4-16-6-5-7-17(12-16)26-23-19-13-22(29-18-8-10-27(2)11-9-18)21(28-3)14-20(19)24-15-25-23/h1,5-7,12-15,18H,8-11H2,2-3H3,(H,24,25,26) |

InChI Key |

YOBLCEDHQQYBEJ-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC |

Canonical SMILES |

CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC |

Origin of Product |

United States |

Biological Activity

N-(3-ethynylphenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine is a compound of significant interest in pharmacological research, particularly due to its potential as an inhibitor of receptor tyrosine kinases (RTKs). This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H24N4O2

- Molecular Weight : 388.5 g/mol

- IUPAC Name : this compound

The compound features a quinazoline backbone, which is commonly associated with various biological activities, including anticancer effects.

This compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting EGFR signaling pathways, this compound can potentially reduce tumor growth and metastasis.

1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Research indicates that compounds similar to N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine exhibit significant inhibitory effects on RTKs, which are pivotal in various cancers. The compound's structure allows it to effectively bind to the ATP-binding site of EGFR, thereby blocking its activity and downstream signaling pathways .

2. Anticancer Properties

A study demonstrated that quinazoline derivatives like this compound showed promising anticancer activity against different cell lines. For example, it was found to inhibit cell proliferation in human lung and breast cancer cell lines, suggesting its potential utility in treating these malignancies .

3. Neuroprotective Effects

Emerging research has also suggested neuroprotective properties for quinazoline derivatives. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential for neurodegenerative diseases. A study indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Case Study 1: In Vitro Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | EGFR inhibition |

| MCF7 (Breast Cancer) | 6.8 | Induction of apoptosis |

| U87MG (Glioblastoma) | 4.5 | Inhibition of cell migration |

These results indicate its potency and specificity towards cancer cells compared to normal cells .

Case Study 2: Neuroprotective Study

In a neuroprotection study involving rat primary neuronal cultures exposed to oxidative stress:

| Treatment | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | Reduction in ROS production |

| Standard Neuroprotectant | 90 | Similar effects observed |

The compound showed significant protection against oxidative damage, indicating potential applications in neurodegenerative conditions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is part of a broader class of 4-anilinoquinazoline derivatives. Key structural analogues include:

Key Observations :

- The ethynylphenyl group at position 4 is shared with erlotinib but absent in gefitinib, which uses a chlorofluorophenyl group .

EGFR Inhibition and Toxicity

- Gefitinib : Inhibits EGFR with IC₅₀ = 2–37 nM; associated with dose-limiting toxicities like interstitial lung disease .

- Erlotinib : Similar potency (IC₅₀ = 2 nM) but higher toxicity due to metabolic activation of the ethynyl group .

- Target Compound : Preliminary data suggest comparable EGFR affinity (IC₅₀ = 5–10 nM) but reduced toxicity in vitro, attributed to the 1-methylpiperidin-4-yl group’s metabolic stability .

- N-(3-ethynylphenyl)-6-iodoquinazolin-4-amine : Exhibits toxicity in ortho-fluoro-substituted derivatives, highlighting the importance of substituent position .

Kinase Selectivity

- Gefitinib and erlotinib show off-target effects on HER2 and IGF-1R.

Solubility and Bioavailability

Clinical and Preclinical Data

| Parameter | Target Compound | Gefitinib | Erlotinib |

|---|---|---|---|

| EGFR IC₅₀ (nM) | 5–10 | 2–37 | 2 |

| Toxicity (in vitro) | Low (apoptosis pathway) | Moderate (hepatic) | High (metabolic) |

| BBB Penetration | High (predicted) | Low | Moderate |

| Clinical Use | Preclinical | Approved (NSCLC) | Approved (NSCLC, pancreatic) |

Notes:

- BBB = Blood-brain barrier; NSCLC = Non-small cell lung cancer.

- The target compound’s BBB penetration is hypothesized based on piperidine’s CNS activity in other drugs .

Preparation Methods

Formation of the Quinazolin-4-Amine Skeleton

The quinazoline ring is typically synthesized from anthranilic acid derivatives. In DE10350717A1, the core is prepared via cyclocondensation of 2-amino-5-methoxybenzoic acid with formamidine acetate under reflux. Alternative methods involve:

- Step 1 : Reaction of methyl anthranilate with cyanogen bromide to form 2-cyano-4-methoxyquinazoline.

- Step 2 : Hydrolysis of the nitrile group to an amine using aqueous ammonium hydroxide.

- Dissolve 2-amino-5-methoxybenzoic acid (10 mmol) in anhydrous ethanol.

- Add formamidine acetate (12 mmol) and reflux at 80°C for 8 hours.

- Cool, filter, and recrystallize from ethanol/water (1:1) to obtain 7-methoxyquinazolin-4-amine (Yield: 72%).

Functionalization at the 6-Position: Introduction of the Piperidinyloxy Group

Activation of the 6-Hydroxy Intermediate

The 6-hydroxy group is introduced via nitration followed by reduction. However, DE10350717A1 skips this step, suggesting direct substitution:

- Chlorination : Treat 7-methoxyquinazolin-4-amine with POCl₃ to form 4-amino-6-chloro-7-methoxyquinazoline.

- Nucleophilic Substitution : React the chloride with 1-methylpiperidin-4-ol under basic conditions.

- Suspend 4-amino-6-chloro-7-methoxyquinazoline (5 mmol) in dry DMF.

- Add 1-methylpiperidin-4-ol (6 mmol) and K₂CO₃ (10 mmol).

- Heat at 90°C for 12 hours.

- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine (Yield: 68%).

Functionalization at the 4-Amino Position: Coupling with 3-Ethynylphenylamine

Buchwald-Hartwig Amination

The final step involves coupling the 4-amino group with 3-ethynylphenyl bromide. DE10350717A1 employs a palladium-catalyzed cross-coupling:

- Mix 7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine (3 mmol), 3-ethynylphenyl bromide (3.3 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (9 mmol) in toluene.

- Reflux under N₂ for 24 hours.

- Filter through Celite, concentrate, and purify via HPLC (C18 column, MeCN/H₂O) to obtain the target compound (Yield: 55%).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, quinazoline H-2), 7.89 (d, J = 8.5 Hz, 1H, H-5), 7.45 (s, 1H, ethynyl H), 6.95 (d, J = 8.5 Hz, 1H, H-8), 4.12 (m, 1H, piperidinyl OCH), 3.87 (s, 3H, OCH₃), 2.81 (m, 2H, piperidinyl CH₂), 2.31 (s, 3H, NCH₃).

- IR (KBr) : 3280 cm⁻¹ (N–H), 2105 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=N).

Chromatographic Purity

Alternative Synthetic Routes

Reductive Amination Approach

WO2014036022A1 describes reductive amination for analogous quinazolinones:

- React 4-oxo-3-phenylquinazoline-2-thione with ethyl chloroacetate in alkaline conditions.

- Reduce the thioether with Raney Ni/H₂ to form the amine intermediate.

Challenges and Optimization

Protecting Group Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-ethynylphenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine, and how can purity be optimized?

- Methodology :

- Stepwise functionalization : Begin with anthranilic acid derivatives to construct the quinazoline core. Introduce the 1-methylpiperidin-4-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Purification : Use recrystallization in toluene/ethanol mixtures (40–60°C) to remove polar byproducts, achieving >99% purity (HPLC monitoring) . For impurities like N-alkylated derivatives, employ reverse-phase chromatography with acetonitrile/water gradients .

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.90 ppm for quinazoline protons) and MALDI-TOF mass spectrometry (expected [M+H]⁺ ~460–470 m/z) .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

- Analytical Workflow :

- NMR spectroscopy : Assign aromatic protons (quinazoline C4-amine region: δ 6.9–8.1 ppm) and aliphatic signals (1-methylpiperidine: δ 2.2–3.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities in the piperidinyloxy moiety .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 447.8 [M+H]⁺) to confirm molecular formula .

Q. What is the primary biological target of this compound, and how is target engagement assessed?

- Target Identification :

- EGFR kinase inhibition : Structural analogs (e.g., erlotinib, gefitinib) suggest EGFR tyrosine kinase as a likely target. Perform kinase inhibition assays (IC₅₀ determination) using recombinant EGFR and ATP-competitive ELISA .

- Cellular validation : Use EGFR-overexpressing cell lines (e.g., A549) to measure proliferation inhibition (MTT assay) and downstream phosphorylation (Western blot for p-EGFR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biochemical vs. cellular potency data for this compound?

- Contradiction Analysis :

- Solubility limitations : Measure logP (e.g., >3.5) to assess membrane permeability. Use DMSO stocks ≤0.1% to avoid solvent interference .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways (e.g., piperidine N-demethylation) .

- Off-target effects : Profile against a kinase panel (e.g., 100+ kinases) to exclude polypharmacology .

Q. What strategies improve selectivity for EGFR over structurally related kinases (e.g., HER2)?

- Structure-Based Optimization :

- Molecular docking : Use EGFR crystal structures (PDB: 1M17) to model compound binding. Compare with HER2 (PDB: 3PP0) to identify divergent residues (e.g., Thr790 vs. HER2 Lys753) .

- Quinazoline modifications : Introduce steric hindrance at C6 (e.g., bulkier alkoxy groups) or optimize hydrogen bonding with Met793 .

Q. How can in vivo efficacy be evaluated, and what pharmacokinetic parameters are critical?

- Preclinical Design :

- Dosing regimen : Administer orally (10–50 mg/kg) in xenograft models (e.g., H1975 EGFR-mutant tumors). Monitor tumor volume biweekly .

- PK/PD correlation : Measure plasma exposure (LC-MS/MS) and correlate with tumor EGFR phosphorylation inhibition . Key parameters: Cₘₐₓ >1 µM, t₁/₂ >4 hr .

- Toxicity : Assess body weight loss and liver/kidney histopathology to define therapeutic index .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step (e.g., C4-amine formation)?

- Troubleshooting :

- Catalytic optimization : Replace traditional Pd catalysts with Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/Xantphos) for efficient C–N coupling .

- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 2 hr at 120°C, improving yield from 40% to 75% .

Q. What computational tools predict metabolic hotspots in this compound?

- In Silico Tools :

- ADMET Predictor : Identify labile sites (e.g., morpholinopropoxy cleavage) .

- CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.